1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)-
Overview
Description
1H-Imidazole-2-carboxaldehyde, also known as Imidazole-2-carboxaldehyde or 2-Formylimidazole, is a chemical compound with the molecular formula C4H4N2O . It is used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid .
Synthesis Analysis
The synthesis of substituted imidazoles, such as 1H-Imidazole-2-carboxaldehyde, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of 1H-Imidazole-2-carboxaldehyde can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H, (H,5,6) .Chemical Reactions Analysis
1H-Imidazole-2-carboxaldehyde affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .Physical And Chemical Properties Analysis
1H-Imidazole-2-carboxaldehyde has a molecular weight of 96.0874 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
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Synthesis of Imidazoles
- Field : Organic & Biomolecular Chemistry
- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
- Methods : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
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Metal–Organic Frameworks (MOFs)
- Field : Chemistry
- Application : Imidazole multicarboxylate-based MOFs have been used for proton conduction research .
- Methods : The multifunctional ligand of 2- (2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up more structurally stable MOFs for proton conduction research .
- Results : Both MOFs demonstrated temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
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Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor
- Field : Biochemistry
- Application : Imidazole-2-carboxaldehyde is a novel protein tyrosine phosphatase 1B (PTP1B) inhibitor with an important application to treat type-2 diabetes .
- Methods : It is used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids beta-alanine and 2-aminobenzoic acid .
- Results : This application is still under research, and the outcomes are not yet fully known .
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Preparation of Tridentate Schiff-base Carboxylate-containing Ligands
- Field : Chemistry
- Application : 2-Imidazolecarboxaldehyde is used in the preparation of tridentate Schiff-base carboxylate-containing ligands .
- Methods : It undergoes a condensation reaction with amino acids β-alanine and 2-aminobenzoic acid .
- Results : This application is still under research, and the outcomes are not yet fully known .
Future Directions
properties
IUPAC Name |
1-prop-2-ynylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-4-9-5-3-8-7(9)6-10/h1,3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOSJXZFHMJEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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